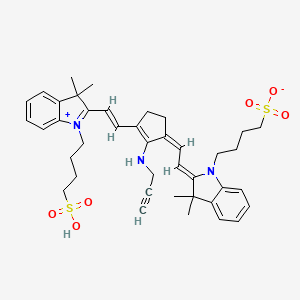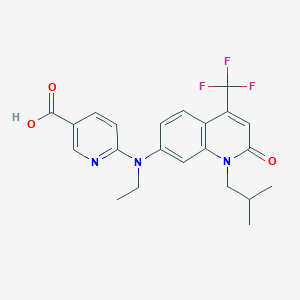
NEt-iFQ
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of NEt-iFQ involves multiple steps, starting with the preparation of the quinazoline core. The reaction typically involves the condensation of 4-(trifluoromethyl)aniline with 4-(trifluoromethyl)benzaldehyde in the presence of a suitable catalyst. The resulting intermediate is then subjected to further reactions, including cyclization and amination, to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key steps include the use of high-pressure reactors and continuous flow systems to enhance reaction efficiency and scalability .
化学反応の分析
Types of Reactions
NEt-iFQ undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form quinazoline derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: This compound can undergo substitution reactions, particularly at the quinazoline core, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles under controlled temperature and pressure.
Major Products Formed
科学的研究の応用
NEt-iFQ has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe to study the polarity of ligand-binding pockets in retinoid X receptors.
Biology: Employed in cellular imaging to visualize receptor-ligand interactions.
Medicine: Investigated for its potential therapeutic applications in diseases involving retinoid X receptors.
Industry: Utilized in the development of fluorescent dyes and sensors for various industrial applications.
作用機序
NEt-iFQ exerts its effects by selectively binding to the retinoid X receptor ligand-binding pocket. This binding induces a conformational change in the receptor, leading to the activation of downstream signaling pathways. The compound’s solvatochromic properties allow it to fluoresce upon binding, providing a visual indicator of receptor activation .
類似化合物との比較
Similar Compounds
Bexarotene: Another retinoid X receptor agonist used in the treatment of cutaneous T-cell lymphoma.
Alitretinoin: A retinoid X receptor agonist used for the treatment of chronic hand eczema.
Tazarotene: A retinoid X receptor agonist used in the treatment of psoriasis and acne.
Uniqueness of NEt-iFQ
This compound stands out due to its potent solvatochromic properties, which allow it to fluoresce upon binding to the retinoid X receptor. This unique feature makes it an invaluable tool for studying receptor-ligand interactions and visualizing cellular processes in real-time .
特性
分子式 |
C22H22F3N3O3 |
|---|---|
分子量 |
433.4 g/mol |
IUPAC名 |
6-[ethyl-[1-(2-methylpropyl)-2-oxo-4-(trifluoromethyl)quinolin-7-yl]amino]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C22H22F3N3O3/c1-4-27(19-8-5-14(11-26-19)21(30)31)15-6-7-16-17(22(23,24)25)10-20(29)28(12-13(2)3)18(16)9-15/h5-11,13H,4,12H2,1-3H3,(H,30,31) |
InChIキー |
UAQFYZKWYQRQSW-UHFFFAOYSA-N |
正規SMILES |
CCN(C1=CC2=C(C=C1)C(=CC(=O)N2CC(C)C)C(F)(F)F)C3=NC=C(C=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



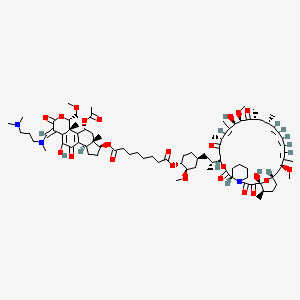
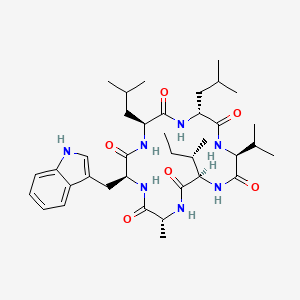
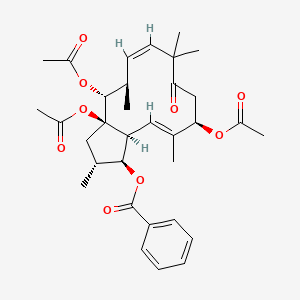
![2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-1-[(E)-4-[2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-5-[2-[2-[2-[2-[3-[[(2R)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]-7-methoxybenzimidazol-1-yl]but-2-enyl]-7-(3-morpholin-4-ylpropoxy)benzimidazole-5-carboxamide](/img/structure/B12382066.png)
![(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-3,4-dihydroxy-5-[(2R,3R,4S,5S,6S)-3,4,5-trihydroxy-6-methoxycarbonyloxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B12382068.png)
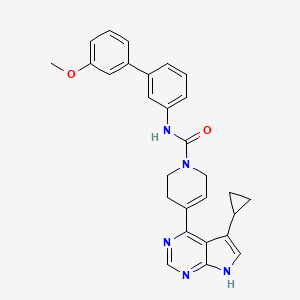
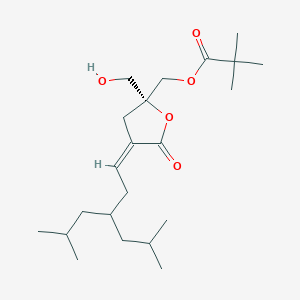
![(11R,20R)-23,25-dichloro-14-[[2-[4-[[(2R)-1,4-dioxan-2-yl]methoxy]phenyl]pyrimidin-4-yl]methoxy]-3-(4-fluorophenyl)-24,27-dimethyl-20-[(4-methylpiperazin-1-yl)methyl]-10,18,21-trioxa-4-thia-6,8-diazapentacyclo[20.2.2.12,5.113,17.09,28]octacosa-1(25),2,5,7,9(28),13,15,17(27),22(26),23-decaene-11-carboxylic acid](/img/structure/B12382082.png)
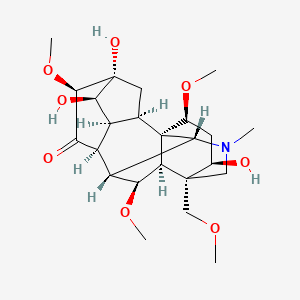
![Hexasodium;4-amino-3,6-bis[[4-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonate](/img/structure/B12382097.png)
![(2S)-1-[4-[4-(3-chloro-2-fluoroanilino)-6-hydroxyquinazolin-7-yl]oxypiperidin-1-yl]-2-hydroxypropan-1-one](/img/structure/B12382105.png)
